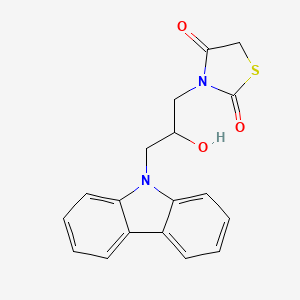

3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione

Descripción

3-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione is a heterocyclic compound featuring a carbazole moiety linked via a 2-hydroxypropyl chain to a thiazolidine-2,4-dione core. The carbazole group, a polyaromatic system with electron-rich properties, may confer biological activity through interactions with enzymes or receptors. The thiazolidine-2,4-dione moiety is historically associated with peroxisome proliferator-activated receptor gamma (PPARγ) modulation, though structural modifications in this compound suggest divergent pharmacological targets .

Propiedades

IUPAC Name |

3-(3-carbazol-9-yl-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-12(10-20-17(22)11-24-18(20)23)9-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,12,21H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCZOAOTLIAYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

The mechanism proceeds via:

- Enolate formation : Deprotonation of TZD’s active methylene group (C5) using a base (e.g., piperidine, K$$2$$CO$$3$$) to generate a nucleophilic enolate.

- Nucleophilic attack : The enolate attacks the electrophilic carbonyl carbon of 3-(9H-carbazol-9-yl)-2-hydroxypropanal.

- Dehydration : Elimination of water yields the α,β-unsaturated TZD-carbazole hybrid.

The general reaction is represented as:

$$

\text{TZD} + \text{RCHO} \xrightarrow{\text{Base}} \text{TZD-CH=CH-R} + \text{H}_2\text{O}

$$

where R represents the 3-(9H-carbazol-9-yl)-2-hydroxypropyl group.

Key Reaction Parameters

- Catalysts : Anhydrous K$$2$$CO$$3$$ in acetone (yield: ~70–85%) or piperidine in ethanol.

- Temperature : Reflux conditions (60–80°C) for 6–12 hours.

- Solvents : Polar aprotic solvents (e.g., DMF, acetone) enhance enolate stability.

Synthesis of the Carbazole-Propyl Intermediate

The 3-(9H-carbazol-9-yl)-2-hydroxypropanal intermediate is synthesized through a two-step process:

Carbazole Alkylation

9H-Carbazole undergoes N-alkylation with epichlorohydrin under basic conditions (NaOH, 50°C) to introduce a 2,3-epoxypropyl group:

$$

\text{Carbazole} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{9-(2,3-Epoxypropyl)carbazole}

$$

Epoxide Ring Opening

The epoxide is hydrolyzed in acidic media (H$$2$$SO$$4$$, H$$2$$O) to yield 3-(9H-carbazol-9-yl)-1,2-dihydroxypropane, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC):

$$

\text{Epoxide} \xrightarrow{\text{H}2\text{O/H}^+} \text{Diol} \xrightarrow{\text{PCC}} \text{Aldehyde}

$$

Microwave-Assisted Optimization

Recent advances employ microwave irradiation to accelerate the Knoevenagel condensation:

- Conditions : 150 W, 100°C, 15–20 minutes.

- Advantages :

- Mechanistic insight : Microwave energy enhances molecular collisions, promoting faster enolate formation and dehydration.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (d, 2H, carbazole-H), 7.45–7.12 (m, 6H, carbazole-H), 5.02 (s, 1H, -OH), 4.31 (t, 2H, -CH$$2$$-N), 3.78 (m, 1H, -CH(OH)-).

- IR : 1720 cm$$^{-1}$$ (C=O, TZD), 3350 cm$$^{-1}$$ (-OH).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | K$$2$$CO$$3$$ | 12 | 78 | 95 |

| Microwave | Piperidine | 0.25 | 92 | 98 |

| Solvent-free | NH$$_4$$OAc | 8 | 68 | 90 |

Key observations :

Análisis De Reacciones Químicas

Types of Reactions

3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent introduced .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The integration of carbazole and thiazolidine-2,4-dione moieties in this compound has led to promising developments in medicinal chemistry.

- Antitumor Activity : Research has indicated that thiazolidine derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The compound's structure allows it to interact with specific molecular targets involved in cancer progression. For example, studies have shown that similar thiazolidine derivatives exhibit significant cytotoxicity against cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

- Diabetes Management : Compounds based on thiazolidine-2,4-dione are recognized for their role as agonists of peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism. This suggests potential applications in developing drugs for type 2 diabetes management .

Antimicrobial Properties

The biological activity of carbazole derivatives extends to antimicrobial applications. The unique structure of 3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione may enhance its efficacy against various bacterial strains.

- Case Study : A study on related compounds demonstrated that thiazolidine derivatives exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. The structural modifications influenced the compounds' interactions with microbial targets, leading to improved efficacy .

Material Science

The electronic properties of carbazole make it a valuable component in organic electronics. The combination with thiazolidine-2,4-dione could lead to novel materials with enhanced electronic or optical characteristics.

- Potential Applications : Research indicates that carbazole-based materials are utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiazolidine moieties may further enhance charge transport properties or stability under operational conditions .

Data Table: Comparative Analysis of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with DNA and proteins, potentially leading to antiproliferative and cytotoxic effects. The thiazolidine-2,4-dione moiety can interact with enzymes and receptors involved in metabolic processes, contributing to its biological activity. The combined effects of these two moieties can result in a compound with unique and potent biological activity .

Comparación Con Compuestos Similares

Structural Analog with Dichlorocarbazole Substitution

Compound : 3-(3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione (CAS: 312631-87-1)

- Key Differences: The carbazole ring is substituted with chlorine atoms at the 3- and 6-positions. Molecular weight increases by ~70 Da compared to the non-chlorinated parent compound.

- Implications: Improved metabolic stability due to reduced oxidative metabolism of the chlorinated aromatic system. Potential for higher potency in biological assays requiring strong hydrophobic interactions .

Analog with Benzylidene Modification on Thiazolidinedione

Compound : (5E)-3-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione (CAS: 313268-33-6)

- Key Differences :

- A 4-methoxybenzylidene group is appended to the 5-position of the thiazolidinedione ring.

- The E-configuration introduces steric and electronic effects, altering binding geometry.

- Implications :

Thiazolidinedione Derivatives with Imidazopyridazine Cores

Compounds : YPC-21440, YPC-21813, and related analogs ()

- Key Differences :

- Replace the carbazole group with an imidazo[1,2-b]pyridazine scaffold.

- Piperazine substituents (e.g., methyl, ethyl, or decyl chains) modulate solubility and target affinity.

- Implications :

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Modifications | Molecular Weight (Da)* | logP* | Biological Target (Hypothesized) |

|---|---|---|---|---|---|

| Target Compound | Carbazole + TZD | None | ~410 | ~3.2 | PPARγ or kinase targets |

| 312631-87-1 (Dichloro analog) | Carbazole + TZD | 3,6-Dichloro substitution | ~480 | ~4.1 | Enhanced hydrophobic interactions |

| 313268-33-6 (Benzylidene analog) | Carbazole + TZD | 5-(4-Methoxybenzylidene) | ~590 | ~4.5 | Kinase inhibition |

| YPC-21440 (Imidazopyridazine analog) | Imidazopyridazine + TZD | 4-Methylpiperazine substituent | ~530 | ~2.8 | Pan-Pim kinases |

Research Findings and Implications

- Synthetic Accessibility : The target compound and its dichloro analog are synthesized with high purity (98–99%), indicating robust synthetic routes .

- Activity Trends :

- Chlorination and benzylidene modifications correlate with increased steric bulk and altered electronic profiles, which may enhance target engagement in kinase assays .

- Piperazine-substituted imidazopyridazine derivatives (e.g., YPC-21440) demonstrate the importance of solubility in achieving in vivo efficacy, a consideration for future carbazole-based designs .

Actividad Biológica

3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione is a hybrid compound that combines structural features of carbazole and thiazolidine-2,4-dione. The carbazole moiety is known for its diverse biological activities, while the thiazolidine-2,4-dione (TZD) scaffold is recognized for its pharmacological significance, particularly in the treatment of metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Synthesis

The molecular formula of 3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione is . The synthesis typically involves the reaction of carbazole derivatives with thiazolidine-2,4-dione derivatives under basic conditions, often using solvents like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .

The biological activity of this compound can be attributed to two main components:

- Carbazole Moiety : Known to interact with DNA and proteins, potentially leading to antiproliferative and cytotoxic effects.

- Thiazolidine-2,4-Dione Moiety : Engages with metabolic enzymes and receptors, particularly through activation of the PPAR-γ receptor which is crucial for insulin sensitivity and glucose metabolism .

Biological Activities

Research indicates that 3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione exhibits several biological activities:

Antidiabetic Activity

TZD derivatives have been shown to improve insulin sensitivity and exhibit hypoglycemic effects. The mechanism involves activation of PPAR-γ receptors which play a pivotal role in glucose homeostasis .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties by inhibiting bacterial growth through mechanisms that may involve interference with bacterial cell wall synthesis .

Antioxidant Activity

Research suggests that this compound can scavenge reactive oxygen species (ROS), thereby exhibiting antioxidant properties which are beneficial in preventing oxidative stress-related diseases .

Case Studies

- Antiproliferative Effects : A study highlighted that derivatives similar to 3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione show promising results in inhibiting cancer cell lines. For instance, compounds with similar structures were tested against various cancer cell lines and demonstrated IC50 values indicating effective cytotoxicity .

- Diabetes Management : In a controlled trial involving diabetic models, TZD analogues improved glycemic control significantly compared to control groups. This was measured through fasting blood glucose levels and HbA1c percentages over a period of 12 weeks .

Comparative Analysis of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a carbazole derivative with a thiazolidine-2,4-dione precursor. Key steps include:

- Thiazolidine ring formation : React cysteine derivatives with α-haloketones under basic conditions to form the core heterocycle .

- Carbazole coupling : Use nucleophilic substitution or Mitsunobu reactions to attach the carbazole moiety to the hydroxypropyl chain. Solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., piperidine for Knoevenagel condensations) critically influence yield .

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard protocols include:

- Spectroscopy :

- 1H/13C-NMR : Confirm proton environments (e.g., hydroxyl at δ 4.8–5.2 ppm, thiazolidine carbonyls at δ 170–175 ppm) .

- IR : Identify key functional groups (e.g., C=O stretches at ~1750 cm⁻¹, N-H bends at ~3400 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .

- Elemental analysis : Validate C, H, N, S content within ±0.3% theoretical values .

Q. What pharmacological activities are associated with thiazolidine-2,4-dione derivatives, and how can these be evaluated for this compound?

Thiazolidine-2,4-diones are known for:

- Antidiabetic activity : PPAR-γ agonism (evaluate via transcriptional reporter assays) .

- Anticancer effects : Apoptosis induction (test with MTT assays on cancer cell lines) .

- Antimicrobial properties : Broth microdilution assays against bacterial/fungal strains .

For this compound, prioritize assays based on carbazole’s known neuroactive properties (e.g., kinase inhibition or β-amyloid modulation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

- Validate solubility and stability : Poor solubility (common with carbazoles) may reduce apparent activity. Use DLS or HPLC to assess aggregation .

- Re-evaluate binding modes : MD simulations can refine docking poses and identify overlooked interactions (e.g., hydrogen bonding with Thr273 in PPAR-γ) .

- Optimize assay conditions : Adjust cell permeability (use serum-free media) or incubation times to align with compound pharmacokinetics .

Q. What are the challenges in crystallizing this compound for X-ray diffraction analysis, and how can they be mitigated?

- Challenges :

- Solutions :

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across structurally similar analogs?

- Compare assay protocols : Variability in cell lines (e.g., HepG2 vs. MCF-7) or concentrations (IC50 vs. EC50) can skew results. Standardize using CLSI guidelines .

- Analyze stereochemistry : Unreported enantiomers (e.g., R vs. S hydroxypropyl) may exhibit divergent activities. Use chiral HPLC to isolate isomers .

- Control for impurities : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted carbazole) can confound data. Validate purity via 2D NMR (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.